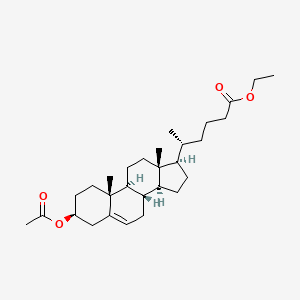

(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester

描述

(3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester is a steroidal derivative characterized by an acetyloxy group at the 3β position, a double bond at position 5 (Δ⁵), and an ethyl ester at the 24-carboxylic acid terminus. Its molecular formula is C₂₉H₄₄O₅, with a molecular weight of 472.66 g/mol . This compound is structurally related to bile acids and cholesterol derivatives, making it a candidate for pharmaceutical research, particularly in drug metabolism and synthesis. The acetyloxy group enhances lipophilicity, while the ethyl ester may influence solubility and metabolic stability compared to methyl esters.

属性

IUPAC Name |

ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-6-32-27(31)9-7-8-19(2)24-12-13-25-23-11-10-21-18-22(33-20(3)30)14-16-28(21,4)26(23)15-17-29(24,25)5/h10,19,22-26H,6-9,11-18H2,1-5H3/t19-,22+,23+,24-,25+,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRCFGCKGRCCEI-HSIBUNQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Starting Materials and Precursor Derivatization

The synthesis begins with cholesterol or its derivatives, leveraging the steroidal backbone for functionalization. The C-3 hydroxyl group is acetylated, while the C-24 carboxylic acid is esterified to enhance stability and solubility.

Cholesterol Modification

Cholesterol undergoes selective oxidation at C-24 to form a carboxylic acid, which is subsequently esterified. Protecting groups, such as acetyl for the C-3 hydroxyl, prevent unwanted side reactions during subsequent steps.

Acetylation at the C-3 Position

Acetylation is typically achieved using acetic anhydride or acetyl chloride in the presence of a base.

Reagents and Conditions

-

Base : Pyridine or triethylamine (1.5–2.0 equivalents) to neutralize HCl byproducts.

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen atmosphere.

Example Protocol :

Cholesterol (10.0 g, 25.8 mmol) is dissolved in 100 mL pyridine. Acetic anhydride (5.2 mL, 55 mmol) is added dropwise at 0°C. The mixture is stirred for 12 hours, quenched with ice-water, and extracted with ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄.

Esterification at the C-24 Carboxylic Acid

Ethyl esterification employs ethanol under acidic or enzymatic conditions.

Acid-Catalyzed Esterification

Example Protocol :

The C-24 carboxylic acid (5.0 g, 12.4 mmol) is dissolved in 50 mL absolute ethanol. Concentrated H₂SO₄ (0.5 mL) is added, and the mixture is refluxed for 6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated.

Enzymatic Esterification

Purification and Isolation

Crude products are purified via column chromatography or fractional crystallization.

Column Chromatography

Fractional Precipitation

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

δ 4.60 (m, 1H, C-3 acetyloxy)

-

δ 4.10 (q, 2H, COOCH₂CH₃)

-

δ 2.05 (s, 3H, OCOCH₃)

-

δ 170.5 (C=O, acetyl)

-

δ 171.2 (C=O, ethyl ester)

High-Performance Liquid Chromatography (HPLC)

Comparative Data Tables

Table 1: Reaction Conditions and Yields for Key Steps

Table 2: Analytical Parameters

| Technique | Key Peaks/Parameters | Significance | Source |

|---|---|---|---|

| ¹H NMR | δ 4.60 (C-3 acetyloxy) | Confirms acetylation | |

| ¹³C NMR | δ 170.5 (acetyl C=O) | Validates ester formation | |

| HPLC | RT = 8.2 min, λ = 210 nm | Ensures homogeneity |

Challenges and Optimization Strategies

Side Reactions

化学反应分析

Types of Reactions

(3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or other reduced forms.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.

科学研究应用

Synthesis of Bioactive Compounds

One of the primary applications of (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester is as an intermediate in the synthesis of various bioactive compounds. For instance, it is utilized in the preparation of 25-Hydroxycholesterol and its derivatives, which are important for studying cholesterol metabolism and signaling pathways .

Table 1: Synthesis Pathways

| Compound | Intermediate | Reaction Conditions |

|---|---|---|

| 25-Hydroxycholesterol | (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester | Hydrolysis followed by oxidation |

| Other Steroid Derivatives | (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester | Various esterification reactions |

Drug Development

The compound has been explored for its potential therapeutic applications. Research indicates that derivatives of this compound may exhibit anti-inflammatory properties and could be developed into drugs targeting metabolic disorders or inflammatory diseases. The ability to modify the cholane structure allows for the design of specific inhibitors or modulators that can interact with biological targets effectively .

Case Study: Sobetirome Prodrug Development

A notable case study involves the development of prodrugs based on cholanic acid derivatives, including (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester. Sobetirome, a thyromimetic agent, was synthesized using cholane derivatives to enhance blood-brain barrier permeability, showcasing the compound's versatility in drug formulation .

Metabolic Studies

In metabolic research, this compound serves as a valuable tool for investigating cholesterol metabolism and bile acid synthesis. Its structural similarity to natural bile acids allows researchers to study its effects on lipid metabolism and potential roles in regulating cholesterol levels within biological systems.

Table 2: Research Applications

| Application Area | Description |

|---|---|

| Cholesterol Metabolism | Investigating the effects on lipid profiles and metabolic pathways |

| Bile Acid Synthesis | Understanding the biosynthetic pathways involving bile acids |

| Drug Interaction Studies | Evaluating how derivatives interact with enzymes involved in metabolism |

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for chromatography and mass spectrometry analyses. Its distinct properties make it suitable for quantifying cholesterol derivatives in biological samples, aiding researchers in understanding lipid profiles in various conditions.

作用机制

The mechanism of action of (3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

相似化合物的比较

Key Structural Features and Variations

The table below compares (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester with structurally related compounds:

Functional Group Analysis

Acetyloxy vs. Hydroxy/Silyl Ether :

- The acetyloxy group at 3β in the target compound enhances lipophilicity and metabolic stability compared to hydroxyl groups (e.g., in ’s 3-hydroxychol-5-ene derivatives). Silyl ethers (e.g., TBDMS in ) offer superior protection during synthetic steps but require deprotection .

- Stereochemical Impact : 3β-acetyloxy derivatives (target compound) differ in spatial orientation from 3α-substituted analogs (), affecting receptor binding and enzymatic interactions .

Ester Groups (Ethyl vs. Methyl esters are often used for easier synthesis and purification .

Double Bonds and Oxidation States :

- The Δ⁵ double bond in the target compound contrasts with Δ⁴ in ’s 3-oxo derivative. Δ⁵ steroids are precursors in bile acid biosynthesis, while Δ⁴ analogs may exhibit distinct metabolic pathways .

- Keto groups () introduce polarity and reactivity, enabling conjugation or reduction reactions absent in acetyloxy derivatives.

Pharmaceutical Relevance

- Antitumor Intermediates : The TBDMS-protected derivative () is a key intermediate in steroidal antitumor agents, suggesting the target compound could be modified for similar applications .

- Metabolic Probes : 3-oxo derivatives () are used to study steroid metabolism, whereas acetyloxy analogs may serve as prodrugs due to esterase-mediated hydrolysis .

生物活性

(3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester, known by its CAS number 75861-02-8, is a steroid derivative that has garnered attention for its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester features a steroid backbone with an acetyloxy group at the 3β position and a carboxylic acid ethyl ester at the 24 position. This structural configuration is significant as it influences the compound's solubility, permeability, and biological interactions.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of steroid derivatives, including (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HeLa, SMMC7404, and PC3.

- IC50 Values : The compound exhibited an IC50 of approximately 15.1 µM against HeLa cells, indicating moderate cytotoxicity (Table 1) .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.1 |

| SMMC7404 | 14.5 |

| PC3 | 13.8 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and oxidative stress.

3. Neuroprotective Potential

Research into steroid derivatives has also suggested neuroprotective effects. The ability of such compounds to cross the blood-brain barrier enhances their therapeutic potential in neurodegenerative diseases. Investigations into the neuroprotective mechanisms are ongoing, with a focus on their ability to modulate neuroinflammation and promote neuronal survival.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester:

- Cytotoxicity Studies : A study evaluating a series of steroidal oximes demonstrated that modifications in the steroid structure can significantly enhance cytotoxicity against cancer cells . This suggests that similar modifications to (3β)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester could yield compounds with improved efficacy.

- Mechanistic Insights : Research indicates that steroid derivatives can activate apoptotic pathways through caspase activation and ROS production . Understanding these mechanisms is crucial for developing effective anticancer therapies.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for (3b)-3-(Acetyloxy)-chol-5-ene-24-carboxylic Acid Ethyl Ester?

- Answer : Synthesis typically involves esterification of the parent bile acid derivative (e.g., chol-5-en-24-oic acid) with ethanol under acidic catalysis. Acetylation at the 3β-hydroxyl group is achieved using acetyl chloride or acetic anhydride. Purification is performed via silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate). Final characterization requires ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm esterification and acetylation sites. Cross-reference spectral data with structurally analogous cholane derivatives for validation .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (including DEPT-135) to assign protons and carbons, particularly for stereochemical centers (e.g., C3, C5).

- Mass Spectrometry : HRMS to confirm molecular formula (e.g., [M+Na]⁺ ion).

- Infrared Spectroscopy (FT-IR) : Identify ester (C=O stretch ~1740 cm⁻¹) and acetyloxy groups.

- Comparative Analysis : Validate against published spectra of related steroids, such as 3α-acetyloxy-7α,12α-dihydroxy-5β-cholan-24-oic acid methyl ester .

Q. What safety protocols should be followed when handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (classified as Skin Irritant Category 2 and Eye Irritant 2A) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How can discrepancies in NMR data due to stereochemical complexity be resolved?

- Answer :

- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereocenters (e.g., C3β vs. C3α configuration).

- Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical confirmation.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for cholane derivatives .

Q. What methodologies are used to validate HPLC purity assays for regulatory compliance?

- Answer :

- ICH Guidelines : Validate linearity (r² ≥ 0.999), accuracy (recovery 98–102%), precision (RSD < 2%), and sensitivity (LOD/LOQ).

- System Suitability : Use pharmacopeial reference standards (e.g., USP-grade analogs) to ensure column efficiency and peak symmetry.

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to assess stability-indicating methods .

Q. How can metabolic pathways of this compound be investigated in vitro?

- Answer :

- Hepatocyte Incubations : Use primary hepatocytes or microsomal fractions to identify Phase I (oxidation, hydrolysis) and Phase II (glucuronidation, sulfation) metabolites.

- LC-MS/MS Analysis : Monitor metabolite formation via fragmentation patterns (e.g., loss of acetyloxy or ethyl ester groups).

- Isotopic Labeling : Incorporate stable isotopes (e.g., ¹³C) to trace metabolic intermediates .

Q. What strategies address contradictions in mass spectral fragmentation patterns?

- Answer :

- MS/MS Library Matching : Compare fragmentation pathways with databases (e.g., NIST) for cholane esters.

- Derivatization : Convert labile groups (e.g., acetyloxy) to stable derivatives (e.g., trimethylsilyl ethers) to simplify spectra.

- High-Resolution MS : Use Orbitrap or TOF analyzers to distinguish isobaric fragments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。